molecular formula C15H13N3O3S B5856768 2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE

2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE

Cat. No.: B5856768
M. Wt: 315.3 g/mol
InChI Key: OJZDSQQBUYCBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.

Properties

IUPAC Name

2-(2,5-dimethoxyanilino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-9-5-6-12(21-2)11(8-9)17-15-18-13(19)10-4-3-7-16-14(10)22-15/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZDSQQBUYCBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=O)C3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE typically involves the reaction of 2,5-dimethoxyaniline with a pyrido[3,2-e][1,3]thiazine precursor under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thiazine precursor in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-DIMETHOXYANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

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